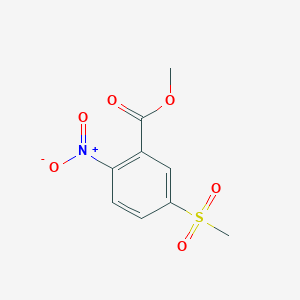

Methyl 5-(methylsulfonyl)-2-nitrobenzoate

Overview

Description

Methyl 5-(methylsulfonyl)-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO6S It is a derivative of benzoic acid, featuring a nitro group at the 2-position, a methylsulfonyl group at the 5-position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Nitration of Methyl Benzoate: : The synthesis begins with the nitration of methyl benzoate to introduce the nitro group at the 2-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

-

Sulfonylation: : The next step involves the introduction of the methylsulfonyl group at the 5-position. This can be done by reacting the nitrated product with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

-

Esterification: : If the starting material is not already a methyl ester, esterification can be performed using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of Methyl 5-(methylsulfonyl)-2-nitrobenzoate typically follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and temperature control.

Purification Steps: Including recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

-

Substitution: : The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

-

Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium, iron powder, or tin chloride.

Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Methyl 5-(methylsulfonyl)-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 5-(Methylsulfonyl)-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

Functional Group Transformations: The nitro and sulfonyl groups can be modified to create diverse derivatives.

Biology and Medicine

Potential Drug Development: The compound’s derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.

Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Industry

Material Science:

Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The biological activity of Methyl 5-(methylsulfonyl)-2-nitrobenzoate and its derivatives often involves interactions with enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with protein targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-nitrobenzoate: Lacks the sulfonyl group, making it less versatile in certain reactions.

Methyl 5-(methylsulfonyl)benzoate: Lacks the nitro group, reducing its potential for redox reactions.

Methyl 5-nitrobenzoate:

Uniqueness

Methyl 5-(methylsulfonyl)-2-nitrobenzoate is unique due to the presence of both the nitro and sulfonyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Methyl 5-(methylsulfonyl)-2-nitrobenzoate (C9H9NO6S) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

This compound is characterized by the presence of a nitro group at the 2-position, a methylsulfonyl group at the 5-position, and a methyl ester group. Its unique structure contributes to its reactivity and biological properties, making it a valuable compound for further exploration.

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

- Nitro Group : The nitro group can undergo redox reactions within biological systems, which may lead to the generation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to antimicrobial and cytotoxic effects .

- Methylsulfonyl Group : This group is known for its ability to form strong interactions with protein targets, influencing enzyme activity and metabolic pathways . The sulfonyl moiety may also enhance solubility and bioavailability in biological systems.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth. The mechanism is thought to involve the disruption of cellular processes through redox reactions that generate toxic species .

- Case Study : In a study focusing on nitro-containing compounds, derivatives similar to this compound demonstrated effective inhibition against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anti-Inflammatory Effects

The compound's derivatives have also been explored for anti-inflammatory properties. The presence of the nitro group may contribute to the modulation of inflammatory pathways by inhibiting key enzymes involved in inflammation .

- Research Findings : Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as TNF-α and IL-1β, indicating a potential for this compound in treating inflammatory diseases .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Nitro Group | Sulfonyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Anti-inflammatory |

| Methyl 2-nitrobenzoate | Yes | No | Limited reactivity |

| Methyl 5-(methylsulfonyl)benzoate | No | Yes | Reduced biological activity |

The combination of both nitro and sulfonyl groups in this compound enhances its reactivity and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name |

methyl 5-methylsulfonyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(17(2,14)15)3-4-8(7)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZMZUKGZSTLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.